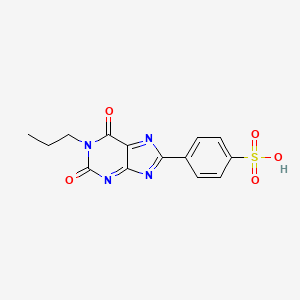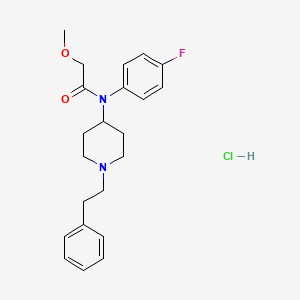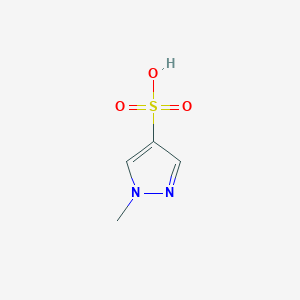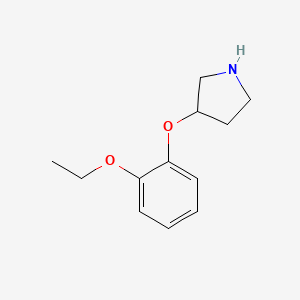
4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dioxo-1-propylpurin-8-yl)benzenesulfonic acid is a compound known for its significant role as a xanthine oxidase inhibitor. . It was first synthesized in 1956 by Roland K. Robins and his team at the Wellcome Research Laboratories in the UK.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid involves several steps. One common method includes the sulfonation of benzene, which is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dioxo-1-propylpurin-8-yl)benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the sulfonation of benzene produces benzenesulfonic acid, while oxidation and reduction reactions can yield various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(2,6-Dioxo-1-propylpurin-8-yl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and its role as a xanthine oxidase inhibitor.
Medicine: Widely used in the treatment of gout and hyperuricemia due to its ability to inhibit xanthine oxidase.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby preventing the formation of urate crystals and alleviating the symptoms of gout and hyperuricemia.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid include:
Uniqueness
What sets this compound apart from similar compounds is its potent inhibitory effect on xanthine oxidase, making it highly effective in the treatment of gout and hyperuricemia. Its unique structure allows it to bind effectively to the enzyme, thereby reducing uric acid production more efficiently than other compounds.
Propiedades
Fórmula molecular |
C14H12N4O5S |
|---|---|
Peso molecular |
348.34 g/mol |
Nombre IUPAC |
4-(2,6-dioxo-1-propylpurin-8-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,21,22,23) |
Clave InChI |
CLAKVWLLCCAYHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile](/img/structure/B12353296.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353314.png)


![Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-](/img/structure/B12353343.png)
![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12353348.png)
![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)



![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)

